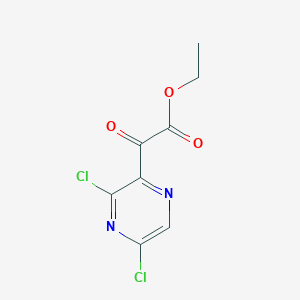
methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is an organic compound that features a pyrrole ring substituted with a formyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate typically involves the reaction of 2-formylpyrrole with appropriate esterifying agents. One common method involves the reaction of 2-formyl-1H-pyrrole with methyl 3,3-dimethylbutanoate under acidic conditions to form the desired product . The reaction is usually carried out in an ethanol medium and catalyzed by acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.
Applications De Recherche Scientifique
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole ring can interact with enzymes and receptors, modulating their activity and resulting in specific biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formylpyrrole: A simpler analog with similar reactivity but lacking the ester and dimethylbutanoate groups.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Similar structure but with a different ester group.
2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile: Contains a nitrile group instead of the ester group.
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is unique due to its combination of a formyl group, a pyrrole ring, and a dimethylbutanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)10(11(15)16-4)13-7-5-6-9(13)8-14/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFPZWSCFVDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

amine](/img/structure/B2980364.png)
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)
![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)
![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)


![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)
![1-(4-chlorophenyl)-3-[(2R)-1-hydroxybutan-2-yl]urea](/img/structure/B2980378.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2980382.png)
